5-Pyrimidinemethanamine, 2-(4-morpholinyl)-N-[1-(2-naphthalenyl)ethyl]-
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Overview
Description
5-Pyrimidinemethanamine, 2-(4-morpholinyl)-N-[1-(2-naphthalenyl)ethyl]- is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring, a morpholine ring, and a naphthalene moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinemethanamine, 2-(4-morpholinyl)-N-[1-(2-naphthalenyl)ethyl]- typically involves multi-step organic reactions. One common method includes the selective and sequential palladium-catalyzed cross-coupling reactions using triorganoindium reagents . This methodology allows for the efficient and versatile synthesis of various non-symmetrical pyrimidines functionalized at specific positions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of high-purity reagents, and implementation of efficient purification techniques, are likely applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinemethanamine, 2-(4-morpholinyl)-N-[1-(2-naphthalenyl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
5-Pyrimidinemethanamine, 2-(4-morpholinyl)-N-[1-(2-naphthalenyl)ethyl]- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Pyrimidinemethanamine, 2-(4-morpholinyl)-N-[1-(2-naphthalenyl)ethyl]- involves its interaction with specific molecular targets and pathways. For instance, it may act as a modulator of lysosomal pH by facilitating the transmembrane transport of chloride anions . This disruption of lysosomal pH homeostasis can lead to the inactivation of certain enzymes, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- R(+)-[2,3-Dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo[1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl)methanone mesylate
Uniqueness
5-Pyrimidinemethanamine, 2-(4-morpholinyl)-N-[1-(2-naphthalenyl)ethyl]- is unique due to its specific structural features, including the combination of a pyrimidine ring, a morpholine ring, and a naphthalene moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]-1-naphthalen-2-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-16(19-7-6-18-4-2-3-5-20(18)12-19)22-13-17-14-23-21(24-15-17)25-8-10-26-11-9-25/h2-7,12,14-16,22H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXTWXMQRRHGKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NCC3=CN=C(N=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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